molecular formula C17H21NO3 B045309 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid CAS No. 122761-89-1

4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid

Cat. No. B045309
M. Wt: 287.35 g/mol
InChI Key: BXQOGOIRHCLAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid, commonly known as DETA-NO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-NO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner.

Mechanism Of Action

DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which acts as a signaling molecule in the body. 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is involved in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid slowly, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects.

Biochemical And Physiological Effects

DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has several advantages for lab experiments. It can be easily synthesized and is stable under normal laboratory conditions. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid also releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for precise dosing. However, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can interact with other chemicals in the lab, which can affect its activity.

Future Directions

There are several future directions for DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid research. One area of interest is the development of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in cancer therapy. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can be used as a tool to study the physiological effects of 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in the body. Further research is needed to fully understand the mechanism of action of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is a nitric oxide donor that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in treating cardiovascular diseases. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects. Further research is needed to fully understand the potential of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid as a therapeutic agent.

Synthesis Methods

DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is synthesized by reacting 4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-carboxylic acid with nitric oxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The reaction yields DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in high purity and yield.

Scientific Research Applications

DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.

properties

CAS RN

122761-89-1

Product Name

4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 2-(6-ethyl-1,3,4,5-tetrahydropyrano[4,3-b]indol-4-yl)acetate

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-13-14-10-20-9-12(8-15(19)21-4-2)17(14)18-16(11)13/h5-7,12,18H,3-4,8-10H2,1-2H3

InChI Key

BXQOGOIRHCLAAK-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC

synonyms

4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid
ETIAA

Origin of Product

United States

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